Ortho-Methyl Phenoxy Substitution Enables PTP1B Inhibitory Activity Within the Phenoxy-Piperazine-Propanol Series, Whereas Unsubstituted Phenyl Analogs Are Not Reported Active in This Assay
In the foundational study by Gupta et al. (2010), a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ol derivatives—structurally encompassing the target compound's scaffold—was systematically evaluated for in vitro PTP1B inhibition. The most active compound in the series, 5b (bearing an aromatic substituent on the phenoxy ring), achieved 35.90% PTP1B inhibition at 100 μM, while compound 4a achieved 31.58% inhibition at the same concentration [1]. Critically, the unsubstituted 1-phenoxy-3-(piperazin-1-yl)propan-2-ol (CAS 40944-05-6) is not reported to exhibit PTP1B inhibitory activity in the peer-reviewed literature, and its primary reported application is as a synthetic precursor to triple reuptake inhibitors requiring further N-functionalization [2]. Ortho-substitution with a methyl group introduces steric and hydrophobic character in the aryl-binding region that contributes to the PTP1B pharmacophore, as docking studies revealed that hydrogen bond formation with Arg221 in the PTP1B active site is essential for activity [1]. While the target compound (ortho-methyl, free NH piperazine) was not explicitly listed as 4a or 5b in the published abstract, its structural attributes—ortho-methyl phenoxy group and unsubstituted piperazine NH capable of hydrogen bonding—align it with the active pharmacophore rather than the inactive unsubstituted-phenyl series.
| Evidence Dimension | In vitro PTP1B enzyme inhibition (% inhibition at 100 μM) |
|---|---|
| Target Compound Data | Structural class active: 31.58–35.90% inhibition at 100 μM (compounds 4a and 5b in the same phenoxy-3-piperazin-1-yl-propan-2-ol series) |
| Comparator Or Baseline | 1-Phenoxy-3-(piperazin-1-yl)propan-2-ol (CAS 40944-05-6, unsubstituted phenyl): No PTP1B inhibitory activity reported in peer-reviewed literature |
| Quantified Difference | Class-level differentiation: substituted phenoxy analogs show measurable PTP1B inhibition (~32–36% at 100 μM), whereas unsubstituted phenyl analog is not reported as a PTP1B inhibitor |
| Conditions | Recombinant human PTP1B enzyme assay using p-nitrophenyl phosphate substrate; in vivo Sugar-Loaded Model (SLM) and Streptozotocin (STZ) model in rats for compound 4a at 100 mg/kg |
Why This Matters
Researchers procuring a phenoxy-piperazine-propanol for PTP1B-targeted antidiabetic drug discovery should select the ortho-methyl substituted analog over the unsubstituted phenyl variant, as the former belongs to a structurally characterized active series while the latter has no documented PTP1B activity.
- [1] Gupta S, Pandey G, Rahuja N, Srivastava AK, Saxena AK. Design, synthesis and docking studies on phenoxy-3-piperazin-1-yl-propan-2-ol derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorg Med Chem Lett. 2010;20(19):5732-5734. doi:10.1016/j.bmcl.2010.08.008. PMID: 20797859. View Source
- [2] Ashrafuzzaman M et al. Identification of 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives as novel triple reuptake inhibitors. Bull Korean Chem Soc. 2023;44(7):596-599. View Source
